molecular formula C13H21N3O2 B14868521 Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate CAS No. 1260667-71-7

Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate

Cat. No.: B14868521
CAS No.: 1260667-71-7
M. Wt: 251.32 g/mol
InChI Key: XRTZVSRCSQPVGJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of an imidazole ring attached to a piperidine ring, with a tert-butyl ester group at the carboxylate position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate typically involves a series of chemical reactions, including protection, alkylation, and esterification One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl groupThe final step involves the esterification of the carboxylate group to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of the imidazole ring may yield imidazole oxides, while reduction of the piperidine ring may produce piperidine derivatives with different degrees of saturation .

Scientific Research Applications

Tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(1H-imidazol-4-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Properties

IUPAC Name

tert-butyl 3-(1H-imidazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-6-4-5-10(8-16)11-7-14-9-15-11/h7,9-10H,4-6,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTZVSRCSQPVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601143283
Record name 1-Piperidinecarboxylic acid, 3-(1H-imidazol-5-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260667-71-7
Record name 1-Piperidinecarboxylic acid, 3-(1H-imidazol-5-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260667-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-(1H-imidazol-5-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601143283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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